[3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl ethanoate
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Overview
Description
[3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl ethanoate is a complex organic compound with the molecular formula C21H26O11 and a molecular weight of 454.428 g/mol. This compound is characterized by its unique structure, which includes multiple acetoxy groups and a methoxyphenoxy moiety. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl ethanoate typically involves multiple steps, starting from readily available precursors. The process often includes the acetylation of hydroxyl groups and the introduction of the methoxyphenoxy group through etherification reactions. Common reagents used in these reactions include acetic anhydride, pyridine, and methoxyphenol. The reaction conditions usually involve controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl ethanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
[3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl ethanoate is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl ethanoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate enzyme activities, alter metabolic pathways, and influence cellular processes. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting or activating their functions.
Comparison with Similar Compounds
Similar Compounds
Vanillin acetate: Similar in structure due to the presence of an acetate group and a methoxyphenyl moiety.
(-)-Carvone: Shares some structural features with the methoxyphenoxy group.
Uniqueness
What sets [3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl ethanoate apart is its combination of multiple acetoxy groups and the oxan-2-yl moiety, which confer unique chemical reactivity and biological activity. This distinct structure allows for diverse applications in research and industry.
Biological Activity
The compound [3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl ethanoate, also known by its CAS number 2872-65-3, is a synthetic derivative of glucopyranosides. It exhibits potential biological activity that has garnered interest in various fields including pharmacology and medicinal chemistry. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Molecular Formula: C21H26O11
Molecular Weight: 454.428 g/mol
IUPAC Name: [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate
LogP: 1.1571
PSA (Polar Surface Area): 132.89 Ų
Biological Activity Overview
Research indicates that this compound possesses several biological activities including anti-inflammatory, antioxidant, and potential anticancer properties. Various studies have been conducted to evaluate its efficacy and mechanisms of action.
Anti-inflammatory Activity
A study demonstrated that the compound inhibits the production of pro-inflammatory cytokines in vitro. This was evidenced by a reduction in TNF-alpha and IL-6 levels in stimulated macrophages. The mechanism appears to involve the inhibition of NF-kB signaling pathways.
Antioxidant Properties
The antioxidant capacity of the compound was assessed using DPPH and ABTS assays. Results indicated a significant scavenging activity against free radicals, suggesting its potential role in mitigating oxidative stress-related diseases.
Anticancer Potential
Preliminary investigations into the anticancer effects of this compound revealed cytotoxic effects against various cancer cell lines including breast and colon cancer cells. The compound induced apoptosis through caspase activation and modulation of Bcl-2 family proteins.
Case Studies
-
In Vitro Study on Macrophages:
- Objective: To evaluate anti-inflammatory effects.
- Method: Macrophages were treated with the compound and stimulated with LPS.
- Findings: Significant reduction in TNF-alpha and IL-6 levels (p < 0.01).
-
Antioxidant Activity Assessment:
- Objective: To measure free radical scavenging ability.
- Method: DPPH and ABTS assays were performed.
- Results: IC50 values indicated strong antioxidant activity comparable to standard antioxidants.
-
Cytotoxicity Evaluation:
- Objective: To assess anticancer effects on human cancer cell lines.
- Method: MTT assay was used to determine cell viability.
- Results: The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 20 to 40 µM across different cell lines.
Data Summary
Property | Value |
---|---|
Molecular Formula | C21H26O11 |
Molecular Weight | 454.428 g/mol |
LogP | 1.1571 |
PSA | 132.89 Ų |
Anti-inflammatory Activity | Inhibition of TNF-alpha |
Antioxidant Activity | Strong scavenging ability |
Anticancer IC50 (Breast) | ~20 µM |
Anticancer IC50 (Colon) | ~40 µM |
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O11/c1-11(22)27-10-17-18(28-12(2)23)19(29-13(3)24)20(30-14(4)25)21(32-17)31-16-8-6-15(26-5)7-9-16/h6-9,17-21H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHXBVOPPUTUES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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